3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-8-4-2-7(3-5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMHLXFFVYFSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381798 | |
| Record name | 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-10-9 | |
| Record name | 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction under milder conditions, thereby improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone serves as an important intermediate in the synthesis of complex organic molecules. The trifluoromethyl group enhances lipophilicity and stability, making it a valuable building block in organic synthesis.
Applications include :
- Synthesis of trifluoromethylated derivatives.
- Use in reaction mechanisms involving electrophilic substitutions.
Biology
Research indicates that this compound exhibits potential biological activities that are being explored for therapeutic applications.
Potential Biological Activities :
- Anticancer Activity : Preliminary studies suggest that compounds with trifluoromethyl groups can inhibit cancer cell proliferation. For instance, related compounds have shown activity against various cancer cell lines including leukemia and lung carcinoma cells .
- Anti-inflammatory Properties : Investigations into its effects on inflammatory pathways are ongoing, with some studies indicating modulation of TNF-alpha production .
- Antibacterial Effects : Similar trifluoromethylated compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for antibacterial applications .
Medicine
The compound is being researched for its therapeutic properties in treating various diseases.
Therapeutic Applications :
- Inflammatory Diseases : Studies are exploring its role in treating conditions such as arthritis and inflammatory bowel disease by inhibiting specific inflammatory pathways .
- Cancer Therapeutics : Its potential as an anticancer agent is being evaluated through molecular docking studies that suggest effective interactions with critical targets involved in cancer progression .
Case Study 1: Anticancer Activity Evaluation
A study synthesized various trifluoromethylated derivatives of this compound and evaluated their biological activities against multiple cancer cell lines through the National Cancer Institute's screening program. Results indicated significant inhibition of growth in leukemia and lung cancer cells at concentrations as low as .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of trifluoromethylated compounds revealed that modifications on the phenyl ring significantly influence biological activity. Smaller substituents were found to enhance antibacterial potency compared to larger groups .
Case Study 3: Molecular Docking Studies
Computational studies indicated that the compound interacts effectively with DNA gyrase, a target crucial for bacterial DNA replication. This suggests potential applications in developing new antibacterial agents .
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyphenyl group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Trifluoro-2-propanone Derivatives
Substituent Electronic Effects
- Thioether Derivatives: OTPP (octylthio-1,1,1-trifluoro-2-propanone) and PTTPP (phenylthio-1,1,1-trifluoro-2-propanone) replace the methoxy group with sulfur-containing substituents. These compounds are used as oxidative inhibitors in enzymatic studies . Halogenated PTTFP Derivatives: 4-Br-PTTFP, 4-Cl-PTTFP, etc., introduce halogen atoms (Br, Cl) at the phenylthio group. Halogens are electron-withdrawing, increasing electrophilicity at the carbonyl carbon compared to the methoxy derivative .
- Heterocyclic Derivatives: 3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone (CAS: N/A) has a benzothiazole ring, enhancing aromaticity and stability. Its high melting point (279–280°C) suggests strong intermolecular interactions, contrasting with the lower boiling point of the methoxy analog .
- Biphenyl Derivatives: 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone (CAS: 898787-43-4) replaces the methoxyphenyl with a bulkier biphenyl group. The increased molecular weight (C₁₅H₁₁F₃O) and aromaticity may improve thermal stability but reduce solubility in polar solvents .
Methyl vs. Methoxy Substituents
- 3-(4-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS: 75199-80-3) substitutes methoxy with a methyl group (-CH₃). The weaker electron-donating effect of methyl lowers polarity and may reduce hydrogen-bonding capacity, impacting biological activity .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Fluorine Effects: The trifluoro group increases lipophilicity and electron-withdrawing capacity, which may improve membrane permeability and resistance to metabolic degradation compared to non-fluorinated analogs .
- Steric Considerations : Bulkier substituents (e.g., biphenyl) reduce solubility but improve thermal stability, favoring applications in high-temperature processes .
Biological Activity
3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, also known as a trifluoromethyl ketone, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group which is known to enhance the pharmacological properties of organic molecules. The synthesis of this compound typically involves the reaction of 4-methoxyacetophenone with trifluoroacetic anhydride under controlled conditions. This reaction results in a compound that exhibits increased lipophilicity and stability due to the presence of the trifluoromethyl group.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines using assays such as MTT and dual luciferase-reporter assays. The compound demonstrated cytotoxicity against several types of cancer cells, including breast and melanoma cell lines. Notably, it inhibited hypoxia-inducible factor 1 (HIF-1) activity, which is crucial for tumor growth and angiogenesis. This inhibition was observed at concentrations ranging from 10 to 100 nM .
The proposed mechanism involves the down-regulation of HIF-1α expression under hypoxic conditions. Western blot analysis revealed that treatment with the compound significantly reduced HIF-1α levels in human embryonic kidney cells (HEK-293T) exposed to low oxygen levels. Furthermore, it was found to decrease the expression of HIF-1 target genes such as VEGF and cyclin-dependent kinase 6 (Cdk6), which are involved in cell cycle regulation and angiogenesis .
Pharmacological Profile
The pharmacological profile of this compound suggests that it may possess additional activities beyond anticancer effects:
- Antimicrobial Activity : Preliminary studies indicate that compounds with trifluoromethyl groups can exhibit antibacterial properties. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
- Neuroprotective Effects : Some derivatives have been investigated for their potential in treating neurodegenerative disorders due to their ability to modulate neurotransmitter systems .
Case Studies and Research Findings
Several studies have highlighted the biological activity of trifluoromethylated compounds:
Q & A
Q. What are the optimized synthetic routes for 3-(4-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, and how can purity be validated?
- Methodological Answer : The synthesis typically involves condensation of 4-methoxybenzaldehyde with trifluoroacetone under basic conditions (e.g., NaOH/KOH) in polar solvents like ethanol or methanol. Reaction optimization may include temperature control (e.g., reflux at 60–80°C) and catalyst screening (e.g., phase-transfer catalysts) to enhance yield . Purification often employs fractional distillation or recrystallization, followed by characterization via H/C NMR to confirm the trifluoromethyl (-CF) and methoxyphenyl moieties. Purity validation requires HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The -CF group stabilizes the ketone via inductive effects, reducing electrophilicity at the carbonyl carbon. This necessitates stronger nucleophiles (e.g., Grignard reagents) or activated leaving groups (e.g., thiols in thio-Michael additions). Kinetic studies using F NMR can track reaction progress, while computational DFT calculations (e.g., Gaussian) model charge distribution to predict reactive sites .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- FT-IR : Confirms carbonyl stretch (C=O) at ~1700–1750 cm and C-F stretches (1100–1200 cm).
- NMR : H NMR identifies methoxy (-OCH) protons as a singlet at δ 3.8–4.0 ppm, while F NMR shows a characteristic triplet for -CF at δ -60 to -70 ppm.
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogs like 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, revealing dihedral angles between aromatic rings .
Advanced Research Questions
Q. How can this compound act as an enzyme inhibitor in biochemical assays, and what mechanistic insights exist?
- Methodological Answer : The trifluoromethyl group enhances binding affinity to enzyme active sites (e.g., esterases or proteases) by forming hydrophobic interactions. Competitive inhibition assays (Lineweaver-Burk plots) quantify values, while molecular docking (AutoDock Vina) models interactions with catalytic residues. For instance, substituted thiotrifluoropropanones (e.g., 4-MeO-PTTFP) inhibit insect esterases, as shown in Pseudoplusia includens hydrolysis studies .
Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?
- Methodological Answer : Discrepancies in rate constants (e.g., non-linear Arrhenius plots) may arise from solvent effects or competing reaction pathways. Control experiments should:
- Vary solvent polarity (e.g., DMSO vs. THF) to assess dielectric impact.
- Use isotopic labeling (e.g., O in carbonyl) to trace mechanistic pathways.
- Apply Eyring analysis to differentiate enthalpy/entropy contributions .
Q. How can computational methods predict the compound’s behavior under varying thermodynamic conditions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model thermal stability, while COSMO-RS predicts solubility in mixed solvents. Thermodynamic properties (e.g., boiling point) for analogs like 1-(4-methoxyphenyl)-2-propanone are available via QSPR models, validated against experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
